1-Iodo-3-(trimethoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(trimethoxymethyl)benzene is an organic compound with the molecular formula C10H13IO3. It is a derivative of benzene, where an iodine atom and a trimethoxymethyl group are substituted on the benzene ring. This compound is used primarily in organic synthesis and research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-Iodo-3-(trimethoxymethyl)benzene typically involves a multi-step reaction. One common method includes the following steps :
Step 1: A reaction involving aluminum chloride (AlCl3) at 60°C for 48 hours, yielding a 90% product.
Step 2: The product from step 1 is further reacted with collidine and silver nitrate (AgNO3) in acetonitrile at ambient temperature for 4 hours, yielding an 85% product.
Analyse Chemischer Reaktionen
1-Iodo-3-(trimethoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions: Typical reagents include aluminum chloride, silver nitrate, and collidine.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(trimethoxymethyl)benzene is primarily used in scientific research, particularly in organic chemistry. Its applications include:
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of novel materials with specific properties.
Wirkmechanismus
The mechanism of action for 1-Iodo-3-(trimethoxymethyl)benzene involves its reactivity due to the presence of the iodine atom and the trimethoxymethyl group. These functional groups make the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved are specific to the reactions it undergoes, often dictated by the reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-3-(trimethoxymethyl)benzene can be compared with other similar compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups instead of the trimethoxymethyl group, leading to different reactivity and applications.
Iodobenzene: A simpler compound with only an iodine atom substituted on the benzene ring, used widely in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it valuable for specialized research applications.
Eigenschaften
Molekularformel |
C10H13IO3 |
---|---|
Molekulargewicht |
308.11 g/mol |
IUPAC-Name |
1-iodo-3-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C10H13IO3/c1-12-10(13-2,14-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 |
InChI-Schlüssel |
JSQYCUSRXAAPJI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC(=CC=C1)I)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.